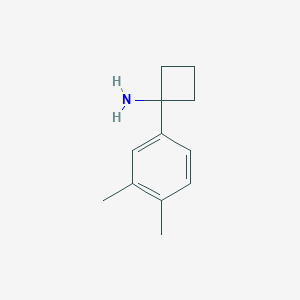
1-(3,4-Dimethylphenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is characterized by a cyclobutane ring attached to an amine group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine typically involves organic synthesis methods. One common approach is to react 3,4-dimethylbenzylamine with cyclobutane under specific reaction conditions to yield the desired product . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes are optimized for large-scale synthesis and may include additional purification steps to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines .
Scientific Research Applications
1-(3,4-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)cyclobutan-1-amine: Similar structure but with different methyl group positions.
1-(3,4-Dimethoxyphenyl)cyclobutan-1-amine: Contains methoxy groups instead of methyl groups.
Uniqueness: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-(3,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring and a dimethylphenyl substituent, which contribute to its unique properties and potential therapeutic applications. Research has indicated various biological activities, including antimicrobial and anticancer properties, making it a subject of ongoing investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : Approximately 175.25 g/mol
- Structural Characteristics : The compound consists of a cyclobutane ring with a 3,4-dimethylphenyl group attached to an amine functional group.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, contributing to its anticancer properties.
1. Antimicrobial Activity
Research has suggested that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
2. Anticancer Properties
Several studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
- Induction of apoptosis : It can activate apoptotic pathways leading to programmed cell death.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several aminocyclobutane derivatives, including this compound. The findings indicated that this compound significantly reduced the viability of cancer cell lines (IC50 values ranging from 10 µM to 25 µM), suggesting promising therapeutic potential .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various cyclobutane derivatives. The results demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11(8-10(9)2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |
InChI Key |
IPTRLJFSSXHWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















